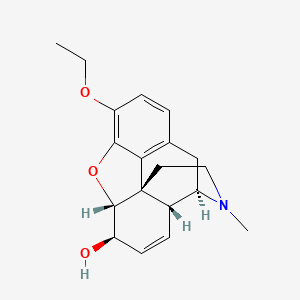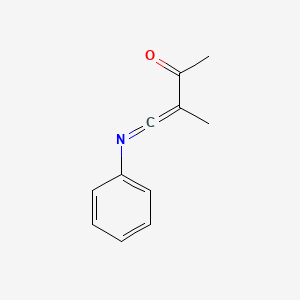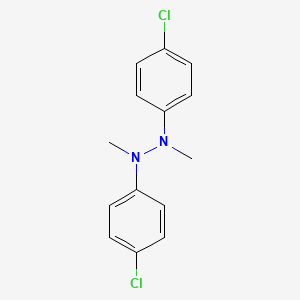
Mancopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mancopper is a copper-based compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a valuable asset in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mancopper can be synthesized through various methods, including the reaction of copper salts with organic ligands. One common method involves the reaction of copper sulfate with ammonia, resulting in the formation of a deep blue complex. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using copper salts and organic ligands. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like solvent extraction and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Mancopper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium at room temperature.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine. The reaction conditions may include an inert atmosphere and controlled temperature.
Substitution: Substitution reactions involving this compound often use ligands like ethylenediamine or pyridine.
Major Products Formed: The major products formed from these reactions include various copper complexes with different ligands. These complexes exhibit unique properties and are used in various applications, including catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Mancopper has a wide range of applications in scientific research:
Chemistry: this compound is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: In biological research, this compound is used to study the role of copper in enzymatic processes and cellular functions.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings.
Wirkmechanismus
Mancopper can be compared with other copper-based compounds, such as copper sulfate and copper nanoparticles. While all these compounds exhibit antimicrobial properties, this compound’s unique structure and reactivity make it particularly effective in certain applications. For example, its ability to form stable complexes with various ligands sets it apart from other copper compounds .
Vergleich Mit ähnlichen Verbindungen
- Copper sulfate
- Copper nanoparticles
- Copper oxide
Mancopper’s versatility and unique properties make it a valuable compound in various fields, from scientific research to industrial applications.
Eigenschaften
CAS-Nummer |
53988-93-5 |
|---|---|
Molekularformel |
C8H12CuMnN4S8 |
Molekulargewicht |
539.2 g/mol |
IUPAC-Name |
copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
InChI-Schlüssel |
JOXAXMBQVHFGQT-UHFFFAOYSA-J |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


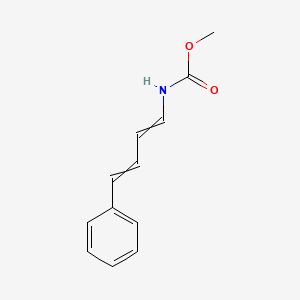
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
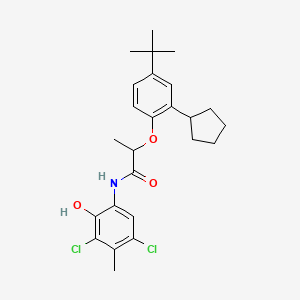
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

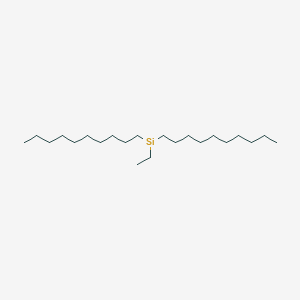
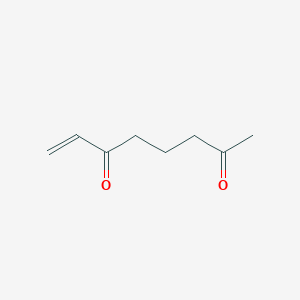
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
